molecular formula C11H13NO3 B13595922 4-[Ethyl(methyl)carbamoyl]benzoic acid

4-[Ethyl(methyl)carbamoyl]benzoic acid

Cat. No.: B13595922
M. Wt: 207.23 g/mol
InChI Key: ICOYSJIVOIFZLJ-UHFFFAOYSA-N
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Description

4-[Ethyl(methyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with an ethyl(methyl)carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethyl(methyl)carbamoyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with ethyl isocyanate and methyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[Ethyl(methyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Aminobenzoic acid derivatives.

    Substitution: Nitrobenzoic acid or halobenzoic acid derivatives.

Scientific Research Applications

4-[Ethyl(methyl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[Ethyl(methyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Methyl(methyl)carbamoyl]benzoic acid
  • 4-[Ethyl(ethyl)carbamoyl]benzoic acid
  • 4-[Propyl(methyl)carbamoyl]benzoic acid

Uniqueness

4-[Ethyl(methyl)carbamoyl]benzoic acid is unique due to the specific substitution pattern on the benzoic acid core. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-[ethyl(methyl)carbamoyl]benzoic acid

InChI

InChI=1S/C11H13NO3/c1-3-12(2)10(13)8-4-6-9(7-5-8)11(14)15/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

ICOYSJIVOIFZLJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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